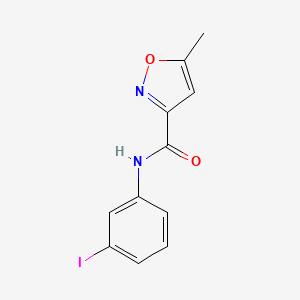
n-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodophenyl group attached to a methylisoxazole carboxamide structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through iodination of a suitable phenyl precursor using iodine and an oxidizing agent.
Construction of the Isoxazole Ring: The isoxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as nitriles and alkynes.
Coupling of the Iodophenyl and Isoxazole Units: The final step involves coupling the iodophenyl intermediate with the isoxazole unit under suitable conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the iodophenyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
作用机制
The mechanism of action of N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the isoxazole ring can modulate the compound’s reactivity and stability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
相似化合物的比较
Similar Compounds
- N-(4-Iodophenyl)-5-methylisoxazole-3-carboxamide
- N-(3-Bromophenyl)-5-methylisoxazole-3-carboxamide
- N-(3-Chlorophenyl)-5-methylisoxazole-3-carboxamide
Uniqueness
N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its bromine or chlorine analogs .
属性
分子式 |
C11H9IN2O2 |
|---|---|
分子量 |
328.11 g/mol |
IUPAC 名称 |
N-(3-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9IN2O2/c1-7-5-10(14-16-7)11(15)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15) |
InChI 键 |
KCSKPGWOIKXNPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


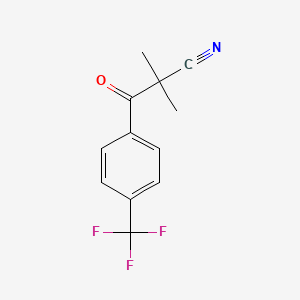
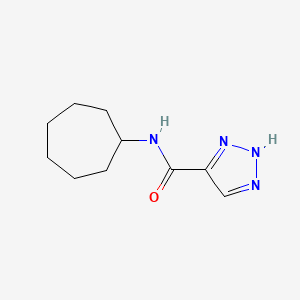
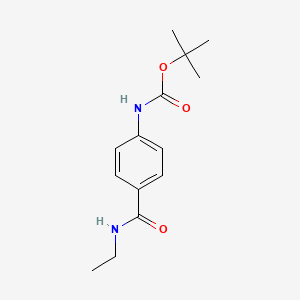
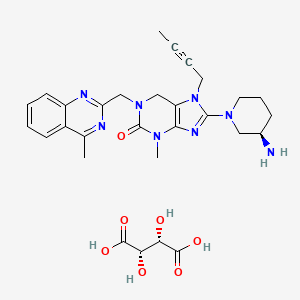
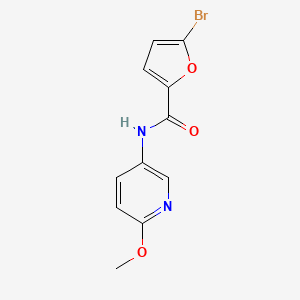
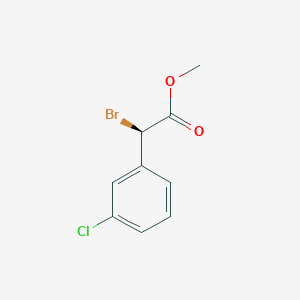
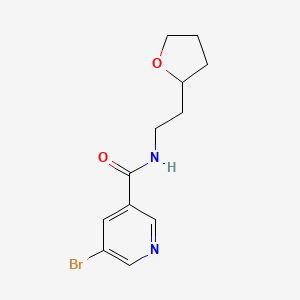
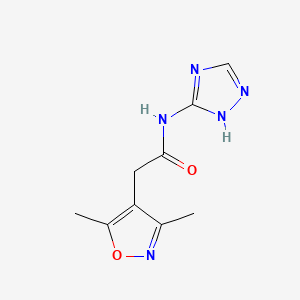
![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
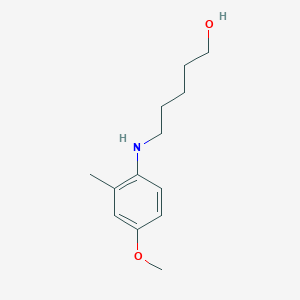
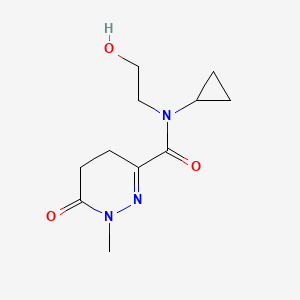
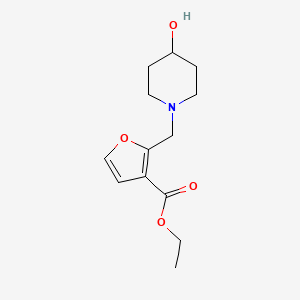
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
